

Application Notes and Protocols: TrxR1-IN-B19 in Human Gastric Cancer Cell Lines

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Compound of Interest

Compound Name: TrxR1-IN-B19

Cat. No.: B15577337

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These application notes provide a comprehensive overview of the effects and mechanism of action of **TrxR1-IN-B19**, a curcumin derivative, in the context of human gastric cancer. The protocols outlined below are based on established methodologies for evaluating the anti-cancer properties of this compound.

Introduction

Thioredoxin Reductase 1 (TrxR1) is an enzyme frequently overexpressed in various cancers, including gastric cancer, where it plays a crucial role in maintaining redox homeostasis and promoting tumor progression.^{[1][2][3]} **TrxR1-IN-B19** (hereafter referred to as B19) has been identified as a potent and selective inhibitor of TrxR1.^{[1][2]} This compound induces apoptosis and cell cycle arrest in human gastric cancer cells by disrupting the cellular redox balance, leading to endoplasmic reticulum (ER) stress and mitochondrial dysfunction.^{[1][2]} These findings highlight B19 as a promising therapeutic agent for gastric cancer treatment.^{[1][2]}

Mechanism of Action

B19 directly targets and inhibits the enzymatic activity of TrxR1.^{[1][2]} Molecular docking studies suggest that B19 forms a covalent bond with the Cys-498 residue in the active site of TrxR1.^{[1][2]} This inhibition leads to an accumulation of intracellular Reactive Oxygen Species (ROS).^[1] The elevated ROS levels trigger ER stress and disrupt the mitochondrial pathway, culminating

in apoptotic cell death and cell cycle arrest in human gastric cancer cells.[1][2] The anti-cancer effects of B19 can be reversed by the use of ROS scavengers, underscoring the critical role of ROS in its mechanism of action.[1]

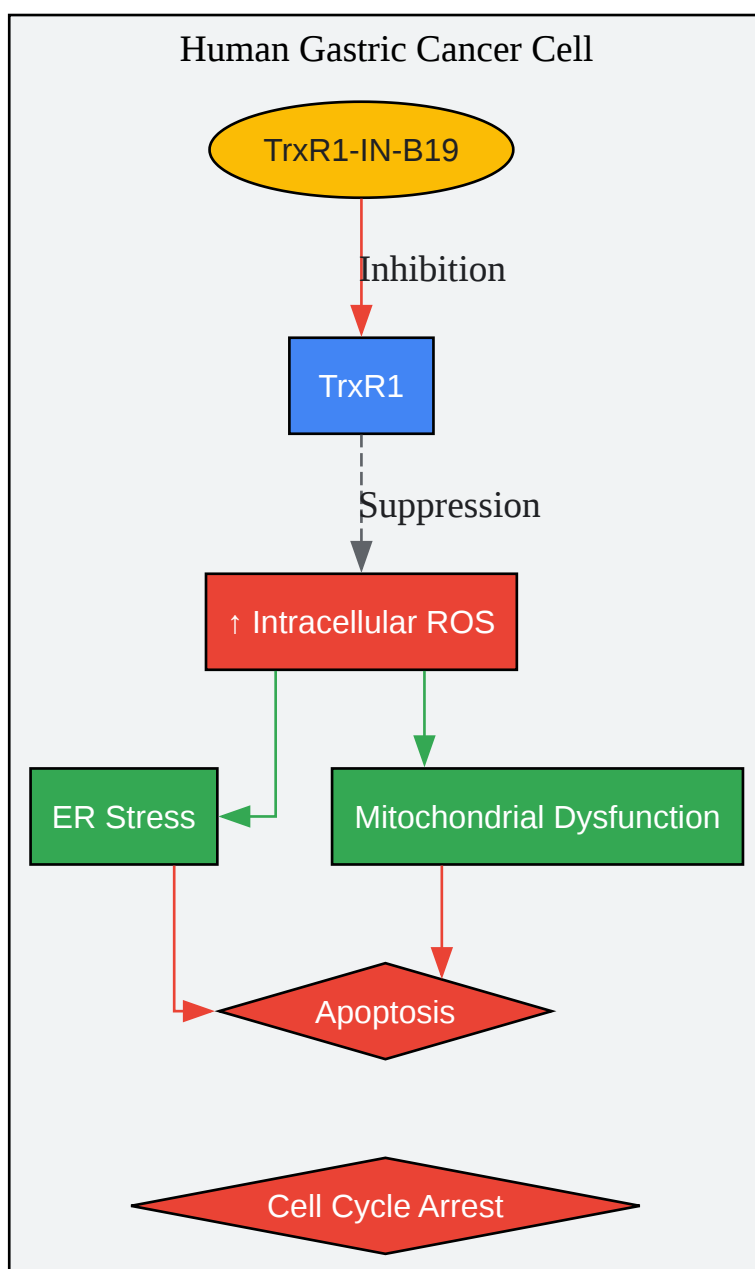
Data Presentation

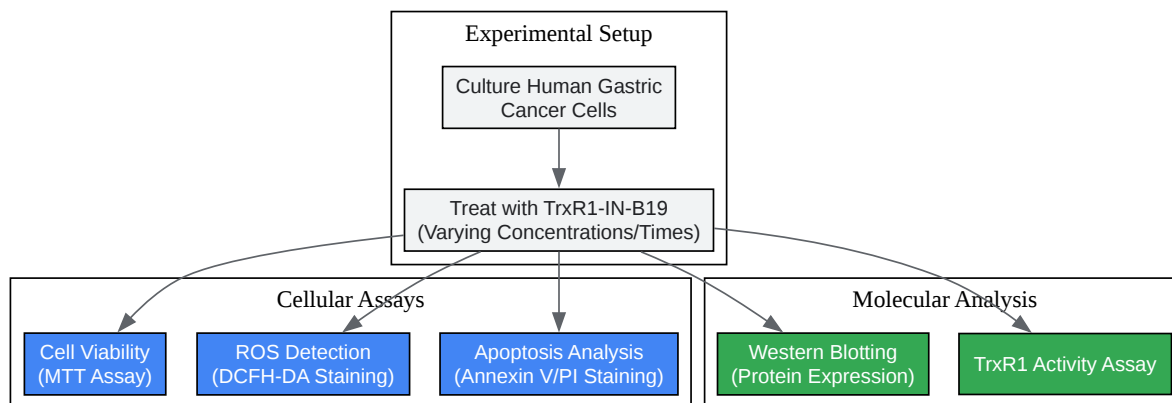
Table 1: In Vitro Efficacy of B19 on Human Gastric Cancer Cell Lines

Cell Line	Assay	Parameter	Result	Concentration/ Time
SGC-7901	MTT Assay	Cell Viability	Dose-dependent decrease	24 hours
BGC-823	MTT Assay	Cell Viability	Dose-dependent decrease	24 hours
SGC-7901	Flow Cytometry (DCFH-DA)	ROS Accumulation	Dose- and time-dependent increase	Up to 20 μ M
BGC-823	Flow Cytometry (DCFH-DA)	ROS Accumulation	Dose- and time-dependent increase	Up to 20 μ M
SGC-7901	TrxR1 Activity Assay	Enzyme Inhibition	Dose-dependent decrease	In vitro
SGC-7901	Flow Cytometry	Apoptosis	Significant increase with B19 treatment, further enhanced by TrxR1 knockdown	Not specified

Note: Specific IC50 values and percentage of apoptosis are not detailed in the provided search results but are implied by the dose-dependent effects.

Signaling Pathway Diagram





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References

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